Desdiacetylvecuronium

CAS No.: 745736-02-1

Cat. No.: VC17079450

Molecular Formula: C30H53N2O2+

Molecular Weight: 473.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745736-02-1 |

|---|---|

| Molecular Formula | C30H53N2O2+ |

| Molecular Weight | 473.8 g/mol |

| IUPAC Name | (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

| Standard InChI Key | AJLKWPOGMPDMRQ-GUGJMVMRSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C |

| Canonical SMILES | CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

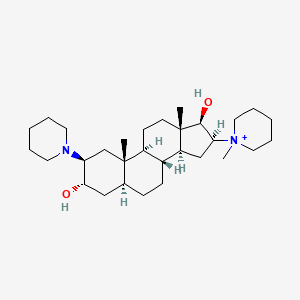

Desdiacetylvecuronium is formally designated as 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide. Its IUPAC name reflects the steroid-derived backbone modified by piperidinium groups and hydroxyl substitutions at positions 3 and 17 . The cationic form (desdiacetylvecuronium) has a molecular weight of 473.8 g/mol, while the bromide salt form weighs 553.7 g/mol .

Table 1: Key Chemical Properties of Desdiacetylvecuronium

| Property | Value |

|---|---|

| Molecular Formula | (cation) |

| (bromide) | |

| Molecular Weight | 473.8 g/mol (cation) |

| 553.7 g/mol (bromide) | |

| CAS Registry Number | 745736-02-1 |

| UNII Identifier | 1796F6S066 |

| Parent Compound | Vecuronium bromide |

Structural Relationship to Vecuronium

Desdiacetylvecuronium arises from the hydrolysis of vecuronium’s acetyl groups at positions 3 and 17 of the androstane skeleton . This deacetylation increases the compound’s polarity, altering its distribution and elimination kinetics. The structural modifications also enhance its affinity for nicotinic acetylcholine receptors at the neuromuscular junction, contributing to its prolonged activity .

Synthesis and Metabolic Pathways

Biotransformation of Vecuronium

Vecuronium undergoes hepatic metabolism via non-enzymatic hydrolysis and enzymatic deacetylation by carboxylesterases. Three primary metabolites are produced:

-

3-Desacetylvecuronium (mono-deacetylated at position 3),

-

17-Desacetylvecuronium (mono-deacetylated at position 17),

-

3,17-Desdiacetylvecuronium (di-deacetylated at both positions) .

Renal excretion accounts for approximately 12% of vecuronium’s clearance, but desdiacetylvecuronium’s renal clearance is significantly reduced (0.85 mL·kg⁻¹·min⁻¹ vs. 5.39 mL·kg⁻¹·min⁻¹ for vecuronium), leading to accumulation in patients with renal dysfunction .

Pharmacokinetic Profile

Comparative pharmacokinetic studies in humans reveal critical differences between desdiacetylvecuronium and vecuronium :

Table 2: Pharmacokinetic Parameters of Desdiacetylvecuronium vs. Vecuronium

| Parameter | Desdiacetylvecuronium | Vecuronium |

|---|---|---|

| Plasma Clearance | 3.51 mL·kg⁻¹·min⁻¹ | 5.39 mL·kg⁻¹·min⁻¹ |

| Steady-State Volume | 254 mL·kg⁻¹ | 152 mL·kg⁻¹ |

| Elimination Half-Life | 116 min | 34 min |

| Mean Residence Time | 67 min | 26 min |

These data highlight desdiacetylvecuronium’s prolonged presence in systemic circulation, which is exacerbated in renal failure .

Pharmacodynamics and Neuromuscular Blockade

Interaction with Vecuronium

Isobolographic analysis reveals that desdiacetylvecuronium antagonizes the neuromuscular blocking effects of vecuronium when administered concomitantly . This antagonism arises from allosteric modulation of nAChRs, wherein desdiacetylvecuronium binds to a site distinct from the parent compound, reducing vecuronium’s efficacy .

Clinical Implications and Toxicity

Prolonged Paralysis in Critical Care

Prolonged administration of vecuronium in ICU patients—particularly those with renal impairment—leads to desdiacetylvecuronium accumulation, resulting in extended neuromuscular blockade. Studies report recovery times exceeding 24 hours post-vecuronium discontinuation in such cases .

Reversal Strategies

Sugammadex, a γ-cyclodextrin derivative, effectively reverses desdiacetylvecuronium-induced blockade. In rhesus monkeys, a 0.5 mg·kg⁻¹ dose reduced recovery time (TOF ratio ≥90%) from 17.6 min (spontaneous) to 3.2 min . This contrasts with vecuronium reversal, which requires higher sugammadex doses (1.0 mg·kg⁻¹) for comparable efficacy .

Toxicity Profile

Desdiacetylvecuronium exhibits acute toxicity across multiple routes of exposure:

Table 3: Acute Toxicity Classification (GHS)

| Hazard Category | GHS Code |

|---|---|

| Acute Oral Toxicity | H300 (Fatal) |

| Acute Dermal Toxicity | H310 (Fatal) |

| Acute Inhalation Toxicity | H330 (Fatal) |

Precautionary measures include stringent handling protocols and immediate medical intervention in case of exposure .

Recent Advances and Research Directions

Analytical Methods

Recent advancements in capillary gas chromatography and mass spectrometry have improved the detection of desdiacetylvecuronium in plasma and urine, enabling precise pharmacokinetic modeling .

Novel Reversal Agents

Ongoing research explores modified cyclodextrins and monoclonal antibodies targeting desdiacetylvecuronium’s steroid backbone, aiming to achieve faster reversal without hemodynamic side effects .

Pharmacogenomic Considerations

Polymorphisms in carboxylesterase genes (e.g., CES1) may influence vecuronium metabolism rates, potentially predicting desdiacetylvecuronium accumulation risk. Genome-wide association studies are underway to validate these hypotheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume